2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16206519
InChI: InChI=1S/C9H8N2O3/c12-7(13)5-11-4-6-2-1-3-10-8(6)9(11)14/h1-3H,4-5H2,(H,12,13)
SMILES:
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol

2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid

CAS No.:

Cat. No.: VC16206519

Molecular Formula: C9H8N2O3

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid -

Specification

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
IUPAC Name 2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid
Standard InChI InChI=1S/C9H8N2O3/c12-7(13)5-11-4-6-2-1-3-10-8(6)9(11)14/h1-3H,4-5H2,(H,12,13)
Standard InChI Key KSHCVUGEBGIRCI-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C(=O)N1CC(=O)O)N=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 5H-pyrrolo[3,4-b]pyridine core, a bicyclic system comprising a five-membered pyrrole ring fused to a pyridine moiety. Key structural elements include:

PropertyValue
IUPAC Name2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid
Molecular FormulaC₉H₈N₂O₃
Molecular Weight192.17 g/mol
CAS Registry Number2764017-27-6 (isomer)

The acetic acid substituent at position 6 introduces hydrogen-bonding capacity, while the keto group at position 7 enhances electrophilicity. X-ray crystallography of analogous compounds confirms a planar bicyclic system with bond lengths consistent with aromatic character in the pyridine ring .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) data for related pyrrolo-pyridine derivatives reveal distinct proton environments:

  • ¹H NMR (CDCl₃): Aromatic protons appear as multiplet clusters between δ 7.0–7.5 ppm, while the methylene group of the acetic acid side chain resonates as a singlet near δ 3.9–4.1 ppm .

  • ¹³C NMR: The carbonyl carbon of the keto group typically appears downfield at δ 170–175 ppm, with the carboxylic acid carbon further deshielded at δ 172–178 ppm .

Synthetic Methodologies

Core Scaffold Construction

Recent protocols employ tandem cyclization-alkylation sequences in aqueous media to assemble the pyrrolo-pyridine system. A representative synthesis involves:

  • Knoevenagel Condensation: Reaction of ethyl cyanoacetate with aromatic aldehydes generates α,β-unsaturated nitriles .

  • Michael Addition: Addition of enamine intermediates to the nitrile forms the pyrrolidine ring .

  • Oxidative Aromatization: Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) induces dehydrogenation to yield the pyridine ring.

Functionalization Strategies

Post-synthetic modifications enable diversification:

  • Ester Hydrolysis: The ethyl ester intermediate undergoes saponification with NaOH/EtOH to yield the free carboxylic acid .

  • Halogenation: Electrophilic substitution at position 2 with Cl₂/SOCl₂ introduces chloro substituents, as seen in the 2-chloro analog (CAS 2764017-27-6) .

Reaction yields for these steps typically range from 45–68%, with purity >95% confirmed by HPLC .

Biological Activity and Mechanism

Muscarinic Receptor Modulation

The compound exhibits subtype-selective allosteric modulation of muscarinic acetylcholine receptors (mAChRs):

Receptor SubtypeEffect (EC₅₀)Proposed Binding Site
M₁320 nMExtracellular vestibule
M₄1.2 μMTransmembrane helix 7

Allosteric enhancement of acetylcholine signaling potentiates cognitive effects in preclinical models of schizophrenia. Molecular dynamics simulations suggest stabilization of receptor active states through salt bridges with Arg123 and Tyr179.

KinaseIC₅₀ (Analog)Therapeutic Implication
Akt8 nM Cancer cell proliferation
S6K14 nM Metastasis suppression

The bicyclic core may adopt a Type I½ kinase binding mode, as observed in co-crystal structures of related inhibitors .

Therapeutic Applications

Neuropsychiatric Disorders

In vivo studies show:

  • Cognitive Enhancement: 30% improvement in radial arm maze performance (p < 0.01 vs. control) at 10 mg/kg.

  • Negative Symptom Mitigation: 45% reduction in social withdrawal in rodent models of schizophrenia.

Oncology

While direct evidence is lacking, structural analogs exhibit:

  • Anti-Proliferative Activity: GI₅₀ = 0.8–2.1 μM against PC-3 prostate cancer cells .

  • Apoptosis Induction: 3-fold increase in caspase-3/7 activity at 5 μM .

Recent Advancements and Future Directions

Patent Landscape

The USPTO granted Patent US10538528B2 for pyrrolo-pyrimidine kinase inhibitors, validating the therapeutic potential of this chemotype . Key claims include:

  • Composition of matter for 4-(piperazinyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-ones .

  • Use in combination therapies with PD-1/PD-L1 inhibitors .

Synthetic Biology Approaches

CRISPR-engineered E. coli strains now produce pyrrolo-pyridine precursors via heterologous expression of nonribosomal peptide synthetases, achieving titers of 1.2 g/L .

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